molecular formula C8H16O2S B1508785 Ethyl 5-(methylthio)valerate CAS No. 233665-98-0

Ethyl 5-(methylthio)valerate

Cat. No.: B1508785
CAS No.: 233665-98-0
M. Wt: 176.28 g/mol
InChI Key: PAXAYUXLROMDQU-UHFFFAOYSA-N
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Description

Ethyl 5-(methylthio)valerate (CAS No. 1298) is an acyclic sulfide ester characterized by a methylthio (-SCH₃) group attached to a valerate backbone. Its molecular formula is C₈H₁₆O₂S, with a molecular weight of 188.28 g/mol. The compound is notable for its oxidized side-chain and metabolic pathway involving oxidation and subsequent breakdown, similar to structurally related sulfides like 2-(methylthiomethyl)-3-phenylpropenal . It has applications in flavor chemistry, as methylthio-containing esters are often associated with fruity or sulfurous aromas in food systems .

Properties

CAS No.

233665-98-0

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

ethyl 5-methylsulfanylpentanoate

InChI

InChI=1S/C8H16O2S/c1-3-10-8(9)6-4-5-7-11-2/h3-7H2,1-2H3

InChI Key

PAXAYUXLROMDQU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCSC

Canonical SMILES

CCOC(=O)CCCCSC

density

0.993-1.003 (20°)

physical_description

Clear, colourless liquid;  powerful sulfurous aroma

solubility

Insoluble in water;  soluble in non-polar solvents
soluble (in ethanol)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Notes
H₂O₂ (30%)Room temperature, 6 hrEthyl 5-(methylsulfinyl)valerateSelective sulfoxidation
mCPBADichloromethane, 0°CEthyl 5-(methylsulfonyl)valerateForms sulfone with excess reagent

Mechanism :
The sulfur atom in the methylthio group is nucleophilic, allowing electrophilic oxidation. Peracids (e.g., mCPBA) transfer oxygen to sulfur, progressing from sulfide → sulfoxide → sulfone. The ester group remains intact under mild conditions.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Yield Reference
1M NaOH (aqueous)Reflux, 2 hr5-(Methylthio)valeric acid85–90%
HCl (conc.)Ethanol, 70°C5-(Methylthio)valeric acid78%

Key Data :

  • Hydrolysis follows nucleophilic acyl substitution.

  • The reaction rate is pH-dependent, with base-catalyzed hydrolysis being faster due to better nucleophile (OH⁻ vs. H₂O) .

Thio-Michael Addition

The methylthio group participates in conjugate additions with α,β-unsaturated carbonyl compounds:

Substrate Catalyst Product Application
AcrylonitrileK₂CO₃Ethyl 5-[(cyanethyl)methylthio]valerateIntermediate for nitrile synthesis
Methyl acrylateDBUEthyl 5-[(methoxycarbonylethyl)methylthio]valeratePolymer chemistry

Mechanistic Insight :
The thioether acts as a nucleophile, attacking the β-carbon of the Michael acceptor. This reaction expands the compound’s utility in synthesizing branched thioethers .

Esterification and Transesterification

The ethyl ester group undergoes exchange reactions:

Reaction Type Reagent Product Conditions
TransesterificationMethanol, H₂SO₄Mthis compoundReflux, 8 hr
Esterification5-(Methylthio)valeric acid + EthanolThis compound (reversible)Acid catalysis, 12 hr

Thermodynamic Note :
Equilibrium favors ester formation in water-scarce conditions (Le Chatelier’s principle) .

Radical Reactions

Under UV light or initiators (e.g., AIBN), the C–S bond undergoes homolytic cleavage:

Radical Initiator Substrate Product Application
AIBNStyreneEthyl 5-(styryl-methylthio)valeratePolymer crosslinking agent

Safety :
Radical reactions require inert atmospheres (N₂/Ar) to prevent oxidation side reactions .

Biochemical Transformations

In metabolic studies, this compound undergoes enzymatic hydrolysis and oxidation:

Enzyme Reaction Metabolite Biological Relevance
Esterases (in vivo)Hydrolysis to 5-(methylthio)valeric acidExcreted via renal pathwaysFlavorant metabolism
Cytochrome P450Oxidation to sulfoxideDetoxified via glutathione conjugationToxicology studies

Regulatory Status :
Classified as GRAS (Generally Recognized As Safe) for flavoring applications, with a NOEL (No Observed Effect Level) of 1.4 mg/kg/day .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(methylthio)valerate with key analogs, focusing on structural variations, reactivity, and biological/physical properties.

Thiomorpholine Derivatives

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS No. 898783-38-5) features a thiomorpholine ring (a sulfur-containing heterocycle) instead of a methylthio group.

  • Structural Impact : The thiomorpholine moiety enhances π-π stacking and hydrogen-bonding capabilities, improving binding affinity to biological targets like enzymes .
  • Biological Activity: Demonstrates antimicrobial and anticancer activity in vitro, outperforming its morpholine (oxygen analog) and piperidine (non-sulfur) counterparts due to sulfur's electronic effects .
  • Applications : Used in drug design for modulating enzyme activity and synthesizing polymers with tailored thermal stability .
Property This compound Ethyl 5-Oxo-5-[4-(Thiomorpholinomethyl)phenyl]valerate
Molecular Formula C₈H₁₆O₂S C₁₈H₂₅NO₃S
Key Functional Group Methylthio (-SCH₃) Thiomorpholine ring
Bioactivity Flavor additive Antimicrobial, enzyme modulation
Metabolic Pathway Oxidation Hydrolysis and sulfur-mediated conjugation

Aromatic Substituted Valerates

(a) Phenanthryl-Substituted Analog

Ethyl 5-oxo-5-(9-phenanthryl)valerate (CAS No. 898752-88-0) replaces the methylthio group with a phenanthryl aromatic system.

  • Structural Impact : The bulky phenanthryl group enhances π-π interactions, increasing stability in organic solvents and reactivity in Diels-Alder reactions .
  • Applications : Used as a building block in synthesizing polycyclic pharmaceuticals and materials with luminescent properties .
(b) Trifluoromethyl-Substituted Analog

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (CAS No. 898777-69-0) substitutes the methylthio group with a trifluoromethyl (-CF₃) group.

  • Structural Impact : The electron-withdrawing -CF₃ group increases lipophilicity and resistance to metabolic degradation .
  • Bioactivity: Shows enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated analogs .
Property This compound Ethyl 5-Oxo-5-(9-Phenanthryl)valerate Ethyl 5-Oxo-5-(2-Trifluoromethylphenyl)valerate
Key Substituent -SCH₃ Phenanthryl -CF₃
Lipophilicity (LogP) 2.1 4.8 3.9
Primary Application Flavor chemistry Materials science Antibacterial agents

Heterocyclic Analogs

Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate replaces the methylthio group with a pyrrolidine ring.

  • Structural Impact : The pyrrolidine group introduces basicity (pKa ~10.5), enabling pH-dependent solubility and ion-channel interactions .
  • Bioactivity : Investigated for neuropharmacological activity, particularly in dopamine receptor modulation .

Key Research Findings

Metabolic and Toxicological Profiles

  • This compound shares metabolic pathways with other sulfides, undergoing oxidation to sulfoxide and sulfone derivatives. Its NOEL (No Observed Effect Level) is extrapolated from related compounds at 1.4 mg/kg bw/day, indicating low acute toxicity .
  • Thiomorpholine and trifluoromethyl analogs exhibit longer metabolic half-lives due to sulfur/fluorine-mediated enzyme resistance .

Functional Group Influence on Reactivity

  • Methylthio (-SCH₃) : Imparts mild nucleophilicity, making it prone to oxidation but stable in acidic conditions.
  • Thiomorpholine : Enhances redox activity, enabling participation in radical reactions .
  • Trifluoromethyl (-CF₃) : Reduces electrophilic substitution rates but increases stability under UV light .

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